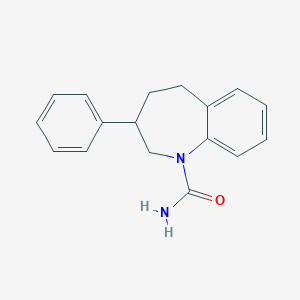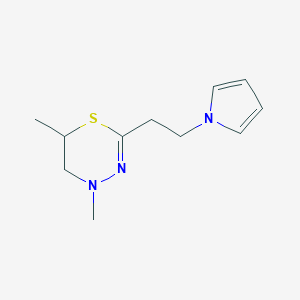
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine, also known as DMTS, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. DMTS belongs to the class of thiadiazine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism Of Action
The exact mechanism of action of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine is not fully understood. However, studies have suggested that 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Furthermore, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been found to inhibit the growth of bacterial strains by disrupting bacterial cell membrane integrity.
Biochemical And Physiological Effects
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. In addition, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to inhibit the growth of bacterial strains by disrupting bacterial cell membrane integrity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine in lab experiments is its broad range of biological activities. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various research applications. Additionally, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine is relatively easy to synthesize and is commercially available. However, one of the limitations of using 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine and to optimize its pharmacological properties for clinical use. Additionally, future research could focus on the development of novel derivatives of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine with improved solubility and bioavailability. Finally, studies could be conducted to explore the potential of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine as an antimicrobial agent for the treatment of bacterial infections.
Synthesis Methods
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine can be synthesized by reacting 2-amino-5,6-dimethyl-4-(2-pyrrol-1-ylethyl)pyridine-3-carbonitrile with thioamide under reflux in the presence of a base. The reaction yields 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine as a yellow crystalline solid with a melting point of 175-177°C.
Scientific Research Applications
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
15620-48-1 |
|---|---|
Product Name |
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine |
Molecular Formula |
C11H17N3S |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4,6-dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine |
InChI |
InChI=1S/C11H17N3S/c1-10-9-13(2)12-11(15-10)5-8-14-6-3-4-7-14/h3-4,6-7,10H,5,8-9H2,1-2H3 |
InChI Key |
BOPJORNALHXLCD-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)CCN2C=CC=C2)C |
Canonical SMILES |
CC1CN(N=C(S1)CCN2C=CC=C2)C |
synonyms |
5,6-Dihydro-4,6-dimethyl-2-[2-(1H-pyrrol-1-yl)ethyl]-4H-1,3,4-thiadiazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



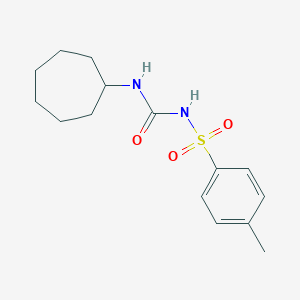
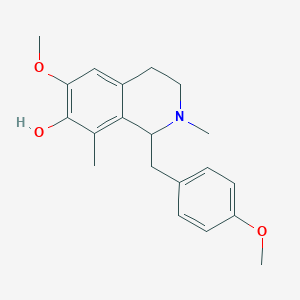

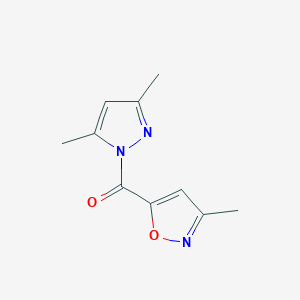
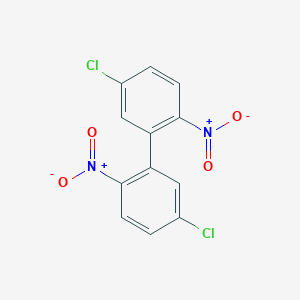
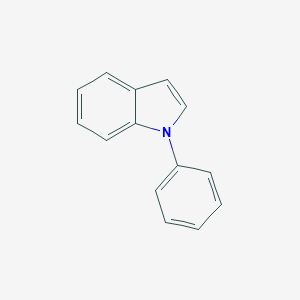
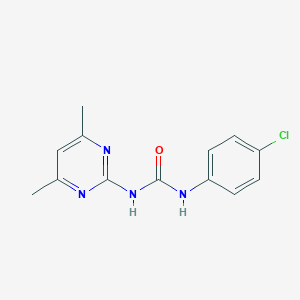
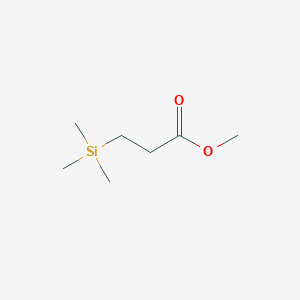
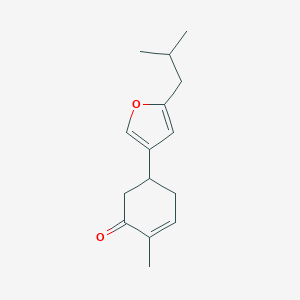
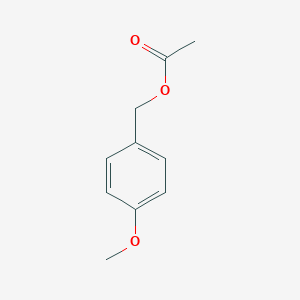
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
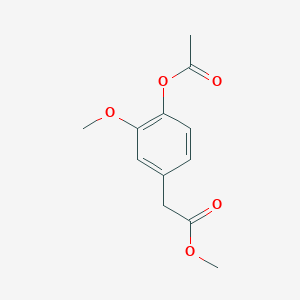
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
